molecular formula C8H2F4N2O B6306211 4,5,6,7-Tetrafluoro-1H-benzoimidazole-2-carbaldehyde CAS No. 898237-63-3

4,5,6,7-Tetrafluoro-1H-benzoimidazole-2-carbaldehyde

Cat. No.: B6306211
CAS No.: 898237-63-3
M. Wt: 218.11 g/mol
InChI Key: VEZLRTLRRBQEPY-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrafluoro-1H-benzoimidazole-2-carbaldehyde is a highly specialized chemical compound known for its unique structure and versatile applications. This compound is characterized by the presence of four fluorine atoms attached to the benzoimidazole ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-Tetrafluoro-1H-benzoimidazole-2-carbaldehyde typically involves the cyclization of amido-nitriles under mild reaction conditions. This process is facilitated by nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound often employs advanced synthetic methodologies to ensure high yield and purity. The process involves the use of specialized catalysts and controlled reaction environments to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrafluoro-1H-benzoimidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

    Substitution: The fluorine atoms on the benzoimidazole ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions include various substituted benzoimidazole derivatives, alcohols, and carboxylic acids.

Scientific Research Applications

4,5,6,7-Tetrafluoro-1H-benzoimidazole-2-carbaldehyde is utilized in diverse scientific research fields:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and functional materials.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is employed in material science and catalysis, contributing to the development of innovative industrial processes.

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrafluoro-1H-benzoimidazole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and binding affinity to target molecules, facilitating various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

  • 4,5,6,7-Tetrachloro-1H-benzoimidazole-2-carbaldehyde
  • 4,5,6,7-Tetramethyl-1H-benzoimidazole-2-carbaldehyde
  • 4,5,6,7-Tetrafluoro-1H-benzoimidazole-2-methanol

Comparison: Compared to its analogs, 4,5,6,7-Tetrafluoro-1H-benzoimidazole-2-carbaldehyde exhibits unique properties due to the presence of fluorine atoms. These atoms enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

4,5,6,7-tetrafluoro-1H-benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F4N2O/c9-3-4(10)6(12)8-7(5(3)11)13-2(1-15)14-8/h1H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZLRTLRRBQEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=NC2=C(N1)C(=C(C(=C2F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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